Cas no 2247102-70-9 (methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate)

Methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate is a heterocyclic compound featuring a fused indoline core with a methyl ester substituent at the 5-position. This structure imparts versatility as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The saturated 2,3-dihydroindole scaffold enhances stability compared to its aromatic counterpart, while the ester group offers functionalization potential via hydrolysis or transesterification. Its well-defined reactivity profile makes it valuable for constructing complex molecular architectures. The compound is typically characterized by high purity and consistent performance in synthetic applications, ensuring reproducibility in research and industrial processes. Proper handling under inert conditions is recommended to preserve its integrity.
methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate structure
2247102-70-9 structure
Product name:methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate
CAS No:2247102-70-9
MF:C11H13NO2
MW:191.226423025131
CID:6187408
PubChem ID:138040757

methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2247102-70-9
    • EN300-6481453
    • methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate
    • Inchi: 1S/C11H13NO2/c1-7-6-12-10-4-3-8(5-9(7)10)11(13)14-2/h3-5,7,12H,6H2,1-2H3
    • InChI Key: JQBSNNUSBKKJSS-UHFFFAOYSA-N
    • SMILES: O(C)C(C1C=CC2=C(C=1)C(C)CN2)=O

Computed Properties

  • Exact Mass: 191.094628657g/mol
  • Monoisotopic Mass: 191.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 38.3Ų

methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6481453-0.25g
methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate
2247102-70-9 95.0%
0.25g
$546.0 2025-03-15
Enamine
EN300-6481453-0.5g
methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate
2247102-70-9 95.0%
0.5g
$858.0 2025-03-15
Enamine
EN300-6481453-2.5g
methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate
2247102-70-9 95.0%
2.5g
$2155.0 2025-03-15
Enamine
EN300-6481453-5.0g
methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate
2247102-70-9 95.0%
5.0g
$3189.0 2025-03-15
Enamine
EN300-6481453-0.1g
methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate
2247102-70-9 95.0%
0.1g
$383.0 2025-03-15
Enamine
EN300-6481453-10.0g
methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate
2247102-70-9 95.0%
10.0g
$4729.0 2025-03-15
Enamine
EN300-6481453-0.05g
methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate
2247102-70-9 95.0%
0.05g
$256.0 2025-03-15
Enamine
EN300-6481453-1.0g
methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate
2247102-70-9 95.0%
1.0g
$1100.0 2025-03-15

methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate Related Literature

Additional information on methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate

Introduction to Methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate (CAS No. 2247102-70-9)

Methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate, identified by its CAS number 2247102-70-9, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the indole derivatives, a class of molecules known for their diverse biological activities and potential applications in drug development. The structural features of methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate make it a valuable intermediate in the synthesis of more complex molecules, particularly those targeting neurological and inflammatory pathways.

The indole core of methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate is a well-studied scaffold in medicinal chemistry. Indole derivatives have been extensively explored for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of a methyl group at the 3-position and a carboxylate ester at the 5-position enhances the compound's solubility and bioavailability, making it an attractive candidate for further development.

Recent research has highlighted the importance of indole derivatives in addressing neurological disorders. Studies have demonstrated that certain indole-based compounds can modulate neurotransmitter systems, offering potential treatments for conditions such as depression, anxiety, and neurodegenerative diseases. Methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate has been investigated for its ability to interact with specific receptors and enzymes involved in these pathways. Its molecular structure allows for precise modifications that can optimize its pharmacological profile.

In addition to its neurological applications, methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate has shown promise in anti-inflammatory research. Chronic inflammation is a key factor in various diseases, including autoimmune disorders and metabolic syndromes. The compound's ability to inhibit inflammatory cytokines and enzymes has been explored in preclinical studies. These findings suggest that methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate could serve as a lead compound for developing novel anti-inflammatory therapies.

The synthesis of methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate involves multi-step organic reactions that highlight the expertise required in pharmaceutical chemistry. The process typically starts with the formation of the indole ring followed by functionalization at the 3 and 5 positions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These methods ensure that the final product meets the stringent standards required for pharmaceutical applications.

The pharmacokinetic properties of methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate are another critical aspect of its development. Studies have evaluated its absorption, distribution, metabolism, and excretion (ADME) profiles in animal models. These investigations have provided valuable insights into how the compound behaves within the body and have informed strategies for optimizing its therapeutic efficacy. For instance, modifications to improve oral bioavailability or target-specific tissues have been explored based on these findings.

One of the most exciting areas of research involving methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate is its potential in oncology. Indole derivatives have been found to exhibit antitumor activity by inhibiting key pathways involved in cancer cell growth and survival. Preclinical studies have shown that methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate can selectively target cancer cells while minimizing toxicity to healthy tissues. This selective toxicity is a crucial factor in developing effective cancer treatments.

The future prospects of methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate are promising as ongoing research continues to uncover new applications and refine its pharmacological properties. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into clinical trials and eventually bring new therapies to patients. The compound's versatility makes it a valuable tool for drug discovery across multiple therapeutic areas.

In conclusion, methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate (CAS No. 2247102-70-9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and diverse biological activities position it as a promising candidate for developing novel treatments for neurological disorders, inflammation, and cancer. As research progresses, we can expect further insights into its potential applications and mechanisms of action.

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